N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine;oxalic acid
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Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine;oxalic acid is a complex organic compound with a unique structure that combines a carbazole moiety with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine typically involves the reaction of 9-ethylcarbazole with formaldehyde and N-methylbutan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced compounds. Substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine can be compared with other similar compounds, such as:
N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine: This compound has a similar structure but differs in the presence of an indolinylamine group instead of a butan-1-amine group.
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-octanamine: This compound has a similar structure but differs in the presence of an octanamine group instead of a butan-1-amine group.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-N-methylbutan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C2H2O4/c1-4-6-13-21(3)15-16-11-12-20-18(14-16)17-9-7-8-10-19(17)22(20)5-2;3-1(4)2(5)6/h7-12,14H,4-6,13,15H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCZIRRLRSFRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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